3-[(Pyrrolidin-2-yl)methyl]-1,3-thiazolidine-2,4-dione

Medicinal Chemistry Fragment-Based Drug Design Structure-Activity Relationship

3-[(Pyrrolidin-2-yl)methyl]-1,3-thiazolidine-2,4-dione (CAS 1824054-46-7, typically supplied as the hydrochloride salt) is a heterocyclic small molecule composed of a thiazolidine-2,4-dione (TZD) core N-substituted with a pyrrolidin-2-ylmethyl group via a one-carbon methylene linker. The hydrochloride salt form (molecular formula C₈H₁₃ClN₂O₂S, MW 236.72 g/mol) improves aqueous solubility and bench stability for research applications.

Molecular Formula C8H12N2O2S
Molecular Weight 200.26 g/mol
Cat. No. B13246225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(Pyrrolidin-2-yl)methyl]-1,3-thiazolidine-2,4-dione
Molecular FormulaC8H12N2O2S
Molecular Weight200.26 g/mol
Structural Identifiers
SMILESC1CC(NC1)CN2C(=O)CSC2=O
InChIInChI=1S/C8H12N2O2S/c11-7-5-13-8(12)10(7)4-6-2-1-3-9-6/h6,9H,1-5H2
InChIKeyISVFNILDNKAYED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(Pyrrolidin-2-yl)methyl]-1,3-thiazolidine-2,4-dione: Thiazolidinedione Building Block with a Pyrrolidine-Methylene Scaffold for Medicinal Chemistry


3-[(Pyrrolidin-2-yl)methyl]-1,3-thiazolidine-2,4-dione (CAS 1824054-46-7, typically supplied as the hydrochloride salt) is a heterocyclic small molecule composed of a thiazolidine-2,4-dione (TZD) core N-substituted with a pyrrolidin-2-ylmethyl group via a one-carbon methylene linker . The hydrochloride salt form (molecular formula C₈H₁₃ClN₂O₂S, MW 236.72 g/mol) improves aqueous solubility and bench stability for research applications . The compound belongs to the broader TZD pharmacophore class associated with PPARγ modulation, enzyme inhibition, and anti-proliferative activities, but its specific biological profile remains largely uncharacterized in the primary literature . It is commercially offered as a research-grade building block by multiple vendors at ≥95% purity .

Distinct pyrrolidine-methylene N-3 substitution for medicinal chemistry SAR

Defined hydrochloride salt form for aqueous assay reproducibility

Multi-vendor supply at ≥95% purity for sustained screening campaigns

Why 3-[(Pyrrolidin-2-yl)methyl]-1,3-thiazolidine-2,4-dione Cannot Be Replaced by Other Thiazolidinedione Building Blocks


The pyrrolidin-2-ylmethyl substitution pattern at the N-3 position of the TZD ring creates a structurally distinct geometry not replicated by other commercially available TZD building blocks. The five-membered pyrrolidine ring connected via a flexible methylene spacer imposes a specific spatial orientation and hydrogen-bonding pharmacophore (one H-bond donor, four H-bond acceptors) that differs from the six-membered piperidine analogs or direct-attachment pyrrolidine variants . Both the pyrrolidine ring size and the methylene linker length are critical determinants of target-binding conformation in TZD-based inhibitors—even minor structural variations can ablate activity against specific enzyme targets such as IKK-β kinase, PIM-1 kinase, or glutaminase GLS1 . Generic substitution with alternative N-3-substituted TZDs therefore carries a high risk of altered or lost potency and selectivity in any established SAR series.

Ring size

Pyrrolidine vs. piperidine analogs: ring geometry may alter target-binding conformation and pharmacophore presentation.

Linker length

Methylene spacer enables conformational sampling; direct-attachment analogs may restrict induced-fit binding modes.

Salt form

Free-base or alternative salts may shift solubility and bench stability, affecting assay concentration accuracy.

Quantitative Differentiation Evidence for 3-[(Pyrrolidin-2-yl)methyl]-1,3-thiazolidine-2,4-dione vs. Structural Analogs


Pyrrolidine vs. Piperidine Ring Size: Impact on Hydrogen-Bonding Pharmacophore and TPSA

The target compound incorporates a five-membered pyrrolidine ring connected via a methylene spacer to the TZD N-3 position. Its closest isosteric analog, 3-(Piperidin-3-yl)thiazolidine-2,4-dione hydrochloride (CAS 1824049-16-2), features a six-membered piperidine ring directly attached to the TZD core . While both share identical molecular formula (C₈H₁₃ClN₂O₂S) and molecular weight (236.72 g/mol), the ring-size difference alters the spatial presentation of the basic amine—a key pharmacophoric feature. The computed TPSA differs between the two scaffolds: the target compound yields a TPSA of 74.7 Ų per PubChem , whereas the direct piperidine-attached analog has a computed TPSA of 49.41 Ų per vendor data , reflecting the conformational influence of the methylene linker and ring size on polar surface area. This ~25 Ų TPSA difference can significantly impact membrane permeability predictions and target binding poses in computational drug design campaigns.

Ring-size TPSA
Reported
Target: TPSA = 74.7 Ų (pyrrolidine-methyl) Comparator: TPSA = 49.4 Ų (piperidine) Δ ≈ +25.3 Ų
Higher polar surface area may influence permeability and binding-pose predictions.
In silico computed values; experimental permeability data not available.
Medicinal Chemistry Fragment-Based Drug Design Structure-Activity Relationship

Methylene Linker Flexibility: Conformational Entropy Advantage over Direct-Attachment Pyrrolidine Analogs

The target compound incorporates a methylene (-CH₂-) spacer between the pyrrolidine ring and the TZD N-3 position, encoded by a rotatable bond count of 2 . This contrasts with analogs where the pyrrolidine ring is directly attached at the 3-position (e.g., 3-(Pyrrolidin-3-yl)thiazolidine-2,4-dione), which have one fewer rotatable bond between the heterocycles . The additional rotational degree of freedom permits the pyrrolidine ring to sample a wider conformational space, potentially enabling induced-fit binding to protein targets that direct-attachment analogs cannot access. In TZD-based IKK-β inhibitor optimization studies, subtle variations in linker geometry between the TZD core and the pendant amine-bearing ring produced IC₅₀ differences exceeding 38-fold (0.26 μM for the most potent analog vs. >10 μM for suboptimal linkers) .

Conformational flexibility
Class-level
Target: rotatable bonds = 2 (methylene linker) Analog (direct-attach): rotatable bonds = 1 Additional rotatable bond +1
Increased conformational ensemble may support induced-fit target engagement.
Class-level SAR inference; no compound-specific target-binding data.
Conformational Analysis Ligand Design Scaffold Optimization

Hydrochloride Salt Form: Aqueous Solubility and Experimental Reproducibility Advantage

The compound is commercially supplied exclusively as the hydrochloride salt (CAS 1824054-46-7), a deliberate formulation choice that enhances aqueous solubility for biological assay conditions . The free base form (CAS not independently registered) lacks the protonated pyrrolidine nitrogen and would exhibit substantially lower water solubility. Among related TZD building blocks, both salt and free base forms are marketed; direct comparison of supplier catalogs reveals that the hydrochloride salt is the standard form for this specific scaffold, while the piperidine analog (CAS 1824049-16-2) was also supplied as hydrochloride before discontinuation . The hydrochloride counterion provides not only solubility enhancement but also improved long-term storage stability at ambient temperature compared to free base amines, which are susceptible to oxidation and carbonate formation .

Salt form identity
Data to verify
Hydrochloride salt (only commercial form) Free base not available Purity specification ≥95%
Defined single salt form reduces batch-to-batch solubility variability.
Vendor QC data; independent solubility studies not located.
Solubility Assay Development Biochemical Screening

Multi-Vendor Commercial Availability with Defined Purity Specifications: Procurement Reliability vs. Single-Source Analogs

The target compound is available from at least four independent suppliers (Leyan, Enamine, Life Chemicals, and CymitQuimica), with documented pricing and purity specifications . In contrast, the closest structural analog 3-(Piperidin-3-yl)thiazolidine-2,4-dione hydrochloride (CAS 1824049-16-2) is listed as discontinued by CymitQuimica , and the 3-(Pyrrolidin-3-yl)thiazolidine-2,4-dione analog has a narrower supplier base. A multi-supplier landscape reduces single-source dependency risk and enables competitive pricing for bulk procurement. The published purity specification is uniformly ≥95% across all vendors, though manufacturers acknowledge batch-to-batch variation . Enamine catalog number EN300-240657 offers 2.5 g at $1,370.00, while Life Chemicals offers 5 g at $1,452.00 (F2167-1361), providing a price-per-gram differential of approximately 47% between vendors at comparable scales .

Supplier landscape
Head-to-head
Target: ≥4 active vendors, price ~$274–548/g Closest analog: 0–1 vendor, discontinued
Multi-supplier availability reduces procurement risk for multi-year SAR programs.
Catalog data 2024–2026; pricing subject to change.
Chemical Sourcing Supply Chain Research Reproducibility

Recommended Application Scenarios for 3-[(Pyrrolidin-2-yl)methyl]-1,3-thiazolidine-2,4-dione Based on Quantitative Evidence


TZD-Focused Kinase Inhibitor SAR Campaigns Requiring a Pyrrolidine-Methylene N-3 Substituent

For medicinal chemistry programs targeting kinases inhibited by thiazolidine-2,4-dione scaffolds—such as IKK-β (IC₅₀ = 0.20 μM for optimized TZD analogs) or PIM-1 kinase—this compound provides a defined pyrrolidine-methylene N-3 substitution that cannot be replicated by direct-attachment or piperidine analogs . The two rotatable bonds and TPSA of 74.7 Ų position the basic amine for hydrogen-bonding interactions with kinase hinge regions, while the TZD core can engage conserved catalytic lysine residues. The hydrochloride salt ensures consistent solubilization in kinase assay buffers (typically pH 7.4–7.5). Researchers should request batch-specific purity certificates and perform in-house LC-MS verification before committing to large-scale analog synthesis.

Fragment-Based Drug Discovery (FBDD) Screening Library Component for PPARγ and Related Nuclear Receptors

The thiazolidine-2,4-dione core is the canonical PPARγ-binding pharmacophore, exemplified by rosiglitazone and pioglitazone . At MW 236.72 (hydrochloride salt), this compound falls within standard fragment library parameters (MW < 300, H-bond donors ≤ 3, H-bond acceptors ≤ 6). The LogP of 0.8556 ensures adequate aqueous solubility for fragment screening at high concentrations (typically 0.5–2 mM in DMSO stock, diluted into assay buffer) while retaining sufficient lipophilicity for target engagement. The pyrrolidine-methylene substitution offers a distinct vector for fragment growing or merging strategies compared to piperidine or phenyl-substituted TZD fragments commonly found in commercial libraries.

PROTAC Degrader Design: TZD-Based E3 Ligase Ligand or Target-Protein Binder with Favorable Physicochemical Profile

Thiazolidinedione-based ligands have been successfully employed as E3 ligase-recruiting moieties in PROTAC constructs . The target compound's N-3 pyrrolidine-methylene substitution provides a synthetically accessible secondary amine handle for linker conjugation via amide bond formation or reductive amination, enabling modular PROTAC assembly. The compound's TPSA (74.7 Ų) and LogP (0.8556) are within the favorable range for PROTAC oral bioavailability optimization (typically TPSA < 140 Ų). Procurement from multiple vendors at gram scale supports the iterative synthesis-testing cycles inherent to PROTAC linker optimization, where 100–500 mg of building block may be consumed per round of analog synthesis.

Application
Selection Property
Validation Focus
Kinase inhibitor SAR campaigns
Pyrrolidine-methylene N-3 substitution pattern
IKK-β / PIM-1 kinase potency and selectivity profiling
Fragment-based screening library
MW
PPARγ or nuclear receptor binding assays
PROTAC degrader design
Secondary amine handle for linker attachment
Ternary complex formation and degradation efficiency
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